1-Chloro-4-(2-(methylsulfonyl)cyclopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(2-(methylsulfonyl)cyclopropyl)benzene is an organic compound with the molecular formula C10H11ClO2S. It is a clear, pale liquid with a molecular weight of 230.71 g/mol . This compound is known for its unique reactivity and selectivity, making it valuable in various research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-(2-(methylsulfonyl)cyclopropyl)benzene typically involves the following steps:
Chlorination: The addition of a chlorine atom to the benzene ring.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
1-Chloro-4-(2-(methylsulfonyl)cyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form cyclopropyl derivatives using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(2-(methylsulfonyl)cyclopropyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(2-(methylsulfonyl)cyclopropyl)benzene involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is crucial for its role in various synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(2-(methylsulfonyl)cyclopropyl)benzene can be compared with similar compounds such as:
1-Chloro-4-(methylsulfonyl)benzene: Lacks the cyclopropyl group, making it less reactive in certain synthetic applications.
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene: Contains a nitro group, which significantly alters its chemical properties and reactivity.
The presence of the cyclopropyl group in this compound provides unique reactivity and selectivity, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C10H11ClO2S |
---|---|
Molekulargewicht |
230.71 g/mol |
IUPAC-Name |
1-chloro-4-(2-methylsulfonylcyclopropyl)benzene |
InChI |
InChI=1S/C10H11ClO2S/c1-14(12,13)10-6-9(10)7-2-4-8(11)5-3-7/h2-5,9-10H,6H2,1H3 |
InChI-Schlüssel |
IRZSJLFMXFSOGV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1CC1C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.